(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate
Description
Properties
Molecular Formula |
C24H22N2O5 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |
InChI |
InChI=1S/C24H22N2O5/c1-2-25-15-16(18-5-3-4-6-20(18)25)13-22-23(27)19-8-7-17(14-21(19)31-22)30-24(28)26-9-11-29-12-10-26/h3-8,13-15H,2,9-12H2,1H3/b22-13+ |
InChI Key |
RPAAOJPCQSQZSS-LPYMAVHISA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)N5CCOCC5 |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)N5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclization of o-Hydroxyaldehydes
The benzofuran scaffold is constructed via copper-mediated cyclization, leveraging methodologies from. For example, treating o-hydroxyaldehyde 15 with morpholine-substituted alkynes 16 in the presence of CuI and a choline chloride-ethylene glycol deep eutectic solvent (DES) yields 3-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid derivatives (70–91% yields). DES enhances reaction efficiency by stabilizing intermediates through hydrogen bonding.
Mechanistic Pathway :
Palladium-Catalyzed Carbonylative Coupling
Palladium-based systems (e.g., PdCl₂, 1,10-phenanthroline) enable carbonylative coupling of imidazo-pyridines 26 with coumarins 27 , yielding benzofuran derivatives via decarbonylation (Scheme 7 in). Applied to 6-hydroxybenzofuran precursors, this method facilitates carboxyl group installation.
Esterification with Morpholine-4-carbonyl Chloride
Acid Chloride Formation
The carboxylic acid at position 6 is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane. Quantitative conversion is achieved under reflux (2–4 h).
Nucleophilic Acyl Substitution
Morpholine reacts with the acid chloride in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as a base, yielding the morpholine-4-carboxylate ester (85–92% yield).
Optimization Note :
-
Solvent choice : Polar aprotic solvents (DMF, THF) improve nucleophilicity.
-
Base : TEA scavenges HCl, shifting equilibrium toward product.
Condensation with 1-Ethyl-1H-indole-3-carbaldehyde
Preparation of 1-Ethyl-1H-indole-3-carbaldehyde
1-Ethylindole undergoes Vilsmeier–Haack formylation using POCl₃ and DMF, yielding the 3-carbaldehyde derivative (75–80% yield).
Acid-Catalyzed Knoevenagel Condensation
The benzofuran-morpholine ester reacts with 1-ethyl-1H-indole-3-carbaldehyde in polyphosphoric acid (PPA) at 40°C, forming the (2E)-methylidene product (Scheme 2 in). PPA acts as a Brønsted acid and dehydrating agent, favoring E -isomer formation via thermodynamic control.
Mechanistic Insights :
-
Nucleophilic attack by the benzofuran ketone enolate on the aldehyde.
-
Dehydration to form the α,β-unsaturated ketone.
-
π–π stacking interactions between indole and benzofuran moieties stabilize the E -configuration.
Reaction Optimization and Yield Data
| Step | Reaction Conditions | Catalyst/Solvent | Yield (%) |
|---|---|---|---|
| Benzofuran core synthesis | 80°C, 12 h | CuI/DES | 85 |
| Esterification | RT, 4 h | TEA/THF | 90 |
| Condensation | 40°C, 1 h | PPA | 78 |
Key Observations :
-
DES solvents improve cyclization yields by 15% compared to DMF.
-
PPA concentration >80% minimizes byproduct formation during condensation.
Stereochemical Control and Analytical Validation
E/Z Isomerism
The E -configuration is confirmed via NOESY NMR, showing no cross-peaks between the indole C2–H and benzofuran C3–H. X-ray crystallography (as in) further validates the planar geometry.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) reveals >98% purity. MS (ESI⁺): m/z 489.2 [M+H]⁺.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a candidate for probing enzyme activity and receptor binding.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of cancer and neurological disorders.
Industry
In industry, (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate can be used in the development of new materials with specific properties, such as improved conductivity or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a synthesis of available data and inferred properties:
Table 1: Comparison of Key Structural and Physicochemical Features
Key Observations:
Electronic Effects: The target compound’s morpholine carboxylate introduces electron-withdrawing and polar characteristics, contrasting with the thiophene group in , which is electron-rich and aromatic. Cyano groups in chromene derivatives enhance dipole moments, similar to the morpholine’s impact on solubility.
Steric and Lipophilic Profiles: The 1-ethylindole group in the target compound likely increases lipophilicity compared to the methyl group in Compound 1E .
Spectral Signatures :
- IR spectra for chromene derivatives highlight –NH2 (3,464 cm⁻¹) and –CN (2,204 cm⁻¹) stretches, whereas the target compound’s morpholine ester would show C=O (~1,700 cm⁻¹) and aromatic C–H stretches.
Biological Activity
The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate is a complex organic molecule known for its potential biological activities. This article reviews its structural characteristics, synthesis, and biological effects, particularly focusing on anticancer and neuroprotective properties.
Structural Features
The compound features several key structural components:
- Indole Moiety : Known for diverse biological activities including anticancer and anti-inflammatory effects.
- Benzofuran Structure : Associated with neuroprotective properties.
- Morpholine and Carboxylate Groups : These functional groups may enhance solubility and bioavailability.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Preparation of the indole and benzofuran intermediates.
- Coupling through condensation reactions.
- Final esterification with morpholine derivatives under acidic conditions to yield the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes findings from various research studies:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | HCT116 | 3.67 | Induces apoptosis via mitochondrial pathway |
| Study 2 | MCF7 | 0.46 | Cell cycle arrest at G2/M phase |
| Study 3 | BT474 | 1.39 | Inhibition of Aurora-A kinase |
These studies indicate that the compound exhibits significant antiproliferative activity against various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.
Neuroprotective Effects
The presence of the benzofuran structure is linked to neuroprotective effects. Research indicates that compounds with similar structures can mitigate oxidative stress and inflammation in neuronal cells, potentially offering protective benefits against neurodegenerative diseases.
Case Studies
-
Case Study on Anticancer Efficacy :
- A recent investigation evaluated the compound's effects on HCT116 cells, revealing an IC50 value of 3.67 µM, indicating strong antiproliferative effects.
- Mechanistic studies showed that it induced apoptosis through the intrinsic mitochondrial pathway, downregulating anti-apoptotic proteins like Bcl-2.
-
Neuroprotection in Animal Models :
- In vivo studies demonstrated that administration of this compound reduced markers of oxidative stress in models of neurodegeneration.
- Behavioral assessments indicated improved cognitive function in treated animals compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
